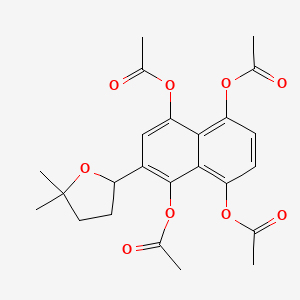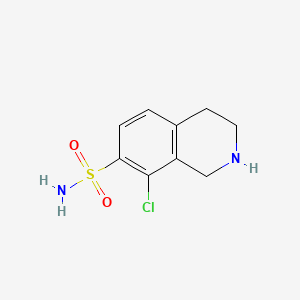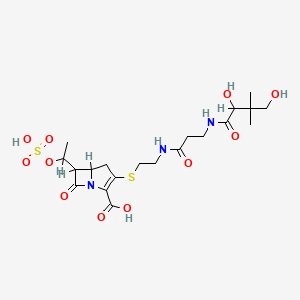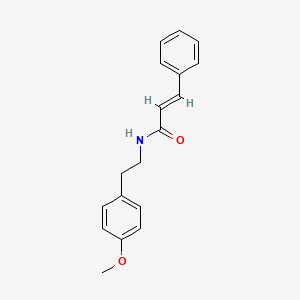
Pisoniamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pisoniamide is a member of the class of cinnamamides that is trans-cinnamamide substituted by a 2-(4-methoxyphenyl)ethyl group at the nitrogen atom. It has been isolated from Pisonia aculeata. It has a role as a metabolite and a plant metabolite. It is a member of cinnamamides, a monomethoxybenzene and a secondary carboxamide. It derives from a trans-cinnamamide.
Wissenschaftliche Forschungsanwendungen
Antitubercular Properties
Pisoniamide, derived from Pisonia aculeata, has shown promising results in scientific research, particularly in its antitubercular activities. A study by Wu et al. (2011) identified pisoniamide as one of the compounds isolated from Pisonia aculeata, exhibiting significant antitubercular activities against Mycobacterium tuberculosis H37Rv in vitro. This finding suggests a potential role for pisoniamide in treating tuberculosis, a significant global health concern (Wu, Peng, Chen, & Tsai, 2011).
Hepatoprotective Effects
Another study investigated the protective effect of Pisonia aculeata, containing pisoniamide, on paracetamol-induced hepatotoxicity in rats. This research, conducted by Anbarasu, Rajkapoor, and Kalpana (2011), showed that the plant extract displayed remarkable hepatoprotective and antioxidant activity. This suggests that pisoniamide may play a role in alleviating liver damage caused by toxic substances like paracetamol (Anbarasu, Rajkapoor, & Kalpana, 2011).
Ethnobotanical and Phytopharmacological Aspects
In a broader perspective, Tamizhazhagan and Pugazhendy (2017) provided an ethnobotanical and phytopharmacological review of Pisonia alba, which includes pisoniamide as one of its constituents. This review suggests that various components of Pisonia alba, possibly including pisoniamide, have been used traditionally for chronic diseases, indicating potential therapeutic applications (Tamizhazhagan & Pugazhendy, 2017).
Eigenschaften
Produktname |
Pisoniamide |
|---|---|
Molekularformel |
C18H19NO2 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,19,20)/b12-9+ |
InChI-Schlüssel |
CHPUDVNXYIZPKX-FMIVXFBMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



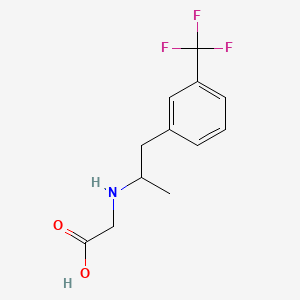
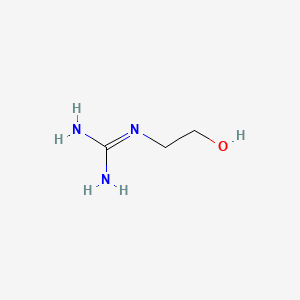
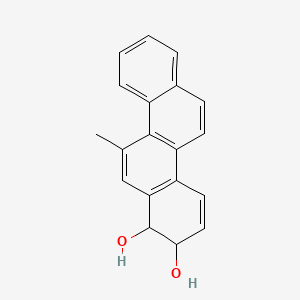
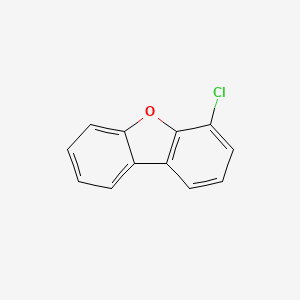
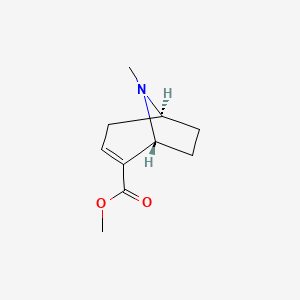
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
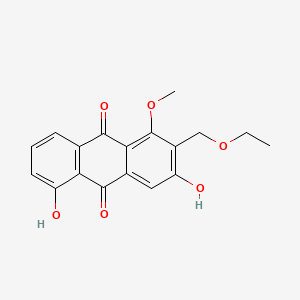
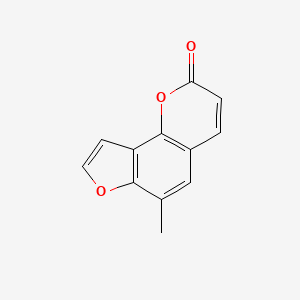
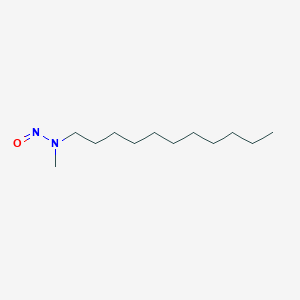
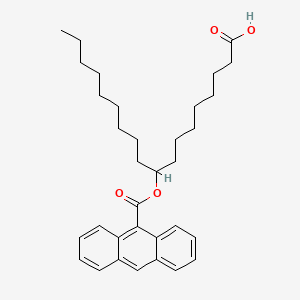
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)
